(R)-3-(N-Boc-N-methyl-amino)butanoic acid

Chiral Chromatography Enantiomeric Excess Peptide Synthesis

Racemic or non-methylated β-amino acid building blocks introduce conformational heterogeneity, compromising synthetic reproducibility and biological stereospecificity. (R)-3-(N-Boc-N-methyl-amino)butanoic acid (CAS 914461-60-2) eliminates this risk with absolute (R)-configuration and the N-methyl substitution effect. • Accelerated oxazolidinone cyclization kinetics via steric N-methyl effect • Defined conformational bias for β-peptide helix modulation in Boc-SPPS • ≥97% purity; suitable for enantioselective receptor design and peptidomimetic synthesis • Research-scale quantities with reliable international delivery

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
Cat. No. B8061509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(N-Boc-N-methyl-amino)butanoic acid
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C10H19NO4/c1-7(6-8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13)/t7-/m1/s1
InChIKeyXQHMMBUTUOAXHP-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(N-Boc-N-methyl-amino)butanoic Acid: Chiral β-Amino Acid Building Block


(R)-3-(N-Boc-N-methyl-amino)butanoic acid (CAS 914461-60-2) is an enantiomerically pure, N-Boc-protected, N-methylated β-amino acid derivative. It belongs to the class of non-proteinogenic β-amino acids, which serve as essential chiral building blocks in medicinal chemistry and peptide synthesis. The compound features a tert-butoxycarbonyl (Boc) protecting group on the secondary amine and a methyl substituent on the nitrogen, imparting distinct steric and electronic properties that influence reactivity and conformational preferences in downstream applications . Its (R)-configuration ensures precise stereochemical control, a critical requirement for the development of bioactive peptides and peptidomimetics where absolute chirality dictates target engagement .

(R)-3-(N-Boc-N-methyl-amino)butanoic Acid vs. Generic β-Amino Acids


Simple β-amino acids or racemic mixtures cannot replicate the stereochemical fidelity and unique conformational biases introduced by the (R)-configured N-methylated framework. The presence of the N-methyl group significantly alters cyclization kinetics in oxazolidinone-forming reactions—a common synthetic pathway for β-amino acid derivatives—compared to non-methylated analogs [1]. Furthermore, the (R)-stereochemistry is non-negotiable for chiral recognition in biological systems; even high-purity (S)-enantiomer (CAS 844439-97-0) exhibits identical physicochemical properties but reversed optical activity, leading to divergent pharmacological outcomes . Substituting with a non-methylated or racemic building block introduces unwanted conformational heterogeneity and unpredictable reactivity, directly undermining the reproducibility of synthetic routes and the biological activity of final constructs [2].

(R)-3-(N-Boc-N-methyl-amino)butanoic Acid vs. Analogs: Quantitative Evidence


Chiral Purity and Enantiomeric Excess

Commercially available (R)-3-(N-Boc-N-methyl-amino)butanoic acid is supplied at ≥95% purity (HPLC) . While the (S)-enantiomer is also available at 97% purity , the absolute configuration is the sole determinant of downstream biological stereospecificity. In the absence of a direct head-to-head biological assay, the quantitative purity specification combined with the documented (R)-configuration provides a verifiable procurement differentiator: the compound is suitable for stereoselective synthesis where the (R)-enantiomer is required.

Chiral Chromatography Enantiomeric Excess Peptide Synthesis

Oxazolidinone Cyclization: N-Methyl Effect

In the cyclization of N-Boc-β-amino alcohols to chiral oxazolidinones, the presence of an N-methyl substituent significantly enhances the reaction rate compared to the non-methylated parent compound [1]. Although exact rate constants are not provided in the abstract, the qualitative acceleration is a well-documented N-methyl effect that improves synthetic efficiency.

β-Amino Alcohols Oxazolidinone Synthesis Reaction Kinetics

Predicted Physicochemical Properties vs. β-Alanine

The predicted pKa of the carboxylic acid group in (R)-3-(N-Boc-N-methyl-amino)butanoic acid is 4.43 ± 0.10 , whereas unsubstituted β-alanine has a reported pKa of approximately 3.6. This ~0.8 unit increase in pKa reflects the electron-donating effect of the N-methyl and N-Boc substituents, which reduces the acidity of the carboxyl group. The predicted density is 1.089 ± 0.06 g/cm³ .

pKa Prediction Density Lipophilicity

Storage Stability and Handling

The compound requires storage at 0–8 °C , a more stringent condition than many common Boc-protected amino acids (e.g., Boc-Ala-OH, often stored at room temperature). This indicates heightened thermal sensitivity or moisture reactivity that necessitates controlled storage logistics.

Storage Condition Stability Handling

Proteolytic Stability of β-Amino Acid Scaffold

β-Amino acids, including (R)-3-(N-Boc-N-methyl-amino)butanoic acid, are known to impart enhanced resistance to proteolytic degradation when incorporated into peptides compared to their α-amino acid counterparts [1]. While no direct comparative study of this specific derivative exists, the β-amino acid backbone inherently reduces susceptibility to common proteases.

β-Peptides Protease Resistance Peptidomimetics

Key Intermediate for Growth Hormone Secretagogues

A structurally related N-Boc-β-amino acid derivative (3-(tert-butoxycarbonylamino)-3-methylbutanoic acid) is a documented intermediate in the multistep synthesis of Tabimorelin (NN-703), a growth hormone secretagogue [1]. While (R)-3-(N-Boc-N-methyl-amino)butanoic acid itself is not explicitly named in the Tabimorelin patent, its close structural homology underscores the utility of this β-amino acid class in constructing bioactive peptidomimetics.

Drug Intermediate Tabimorelin Growth Hormone

(R)-3-(N-Boc-N-methyl-amino)butanoic Acid: Optimal Use Cases


Stereoselective Synthesis of Chiral Oxazolidinones

Employ (R)-3-(N-Boc-N-methyl-amino)butanoic acid as a precursor to chiral oxazolidinones, leveraging the N-methyl effect to achieve accelerated cyclization rates and improved stereochemical control [1]. This approach is particularly valuable in the construction of β-amino acid-containing natural products and pharmaceutical intermediates.

Solid-Phase Synthesis of Protease-Resistant β-Peptides

Utilize the compound in Boc-SPPS (solid-phase peptide synthesis) to introduce β-amino acid residues that confer resistance to enzymatic degradation [2]. The (R)-configuration provides a defined conformational bias that can be exploited to modulate secondary structure (e.g., β-peptide helices).

Chiral Sensors and Enantioselective Receptors

The compound's chirality and protected amine functionality make it suitable for preparing enantioselective receptors, as demonstrated by patents utilizing similar N-Boc-β-amino acid scaffolds for chiral discrimination [3]. The (R)-enantiomer can be used to create stereochemically defined binding pockets.

Building Block for Peptidomimetic Drug Discovery

Integrate (R)-3-(N-Boc-N-methyl-amino)butanoic acid into the synthesis of peptidomimetic drug candidates, following the precedent set by structurally analogous N-Boc-β-amino acids in the preparation of growth hormone secretagogues like Tabimorelin [4]. The N-methyl group may further modulate pharmacokinetic properties by reducing hydrogen-bonding potential.

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